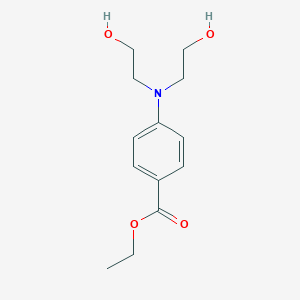

Ethyl p-bis(2-hydroxyethyl)aminobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[bis(2-hydroxyethyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-18-13(17)11-3-5-12(6-4-11)14(7-9-15)8-10-16/h3-6,15-16H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPHFLGZXKHBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166219 | |

| Record name | Ethyl p-bis(2-hydroxyethyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15716-30-0 | |

| Record name | Ethyl p-bis(2-hydroxyethyl)aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl p-bis(2-hydroxyethyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for Ethyl P Bis 2 Hydroxyethyl Aminobenzoate

Established Synthetic Routes and Precursor Chemistry

The traditional synthesis of Ethyl p-bis(2-hydroxyethyl)aminobenzoate is a multi-step process that relies on fundamental organic reactions. The assembly of the final molecule can be approached by forming the ester and amino functionalities on the benzene (B151609) ring, followed by the crucial N-alkylation step to introduce the hydroxyethyl (B10761427) groups.

Esterification Reactions for Para-Substituted Benzoate (B1203000) Functionality

The ethyl ester group is typically introduced via the esterification of a para-substituted benzoic acid derivative. A common precursor is p-aminobenzoic acid (PABA). The direct esterification of PABA with ethanol (B145695) is an equilibrium-driven process that requires a catalyst and conditions to favor product formation.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ethyl ester.

Alternatively, the ester can be formed from p-nitrobenzoic acid. This approach involves the esterification of the nitro-substituted benzoic acid with ethanol, followed by the reduction of the nitro group to an amine. The esterification of p-nitrobenzoic acid can be achieved using similar acid-catalyzed methods. A common reducing agent for the subsequent nitro group reduction is iron powder in the presence of an acid, such as hydrochloric acid. Catalytic hydrogenation using catalysts like platinum oxide is also a highly efficient method for this transformation.

A laboratory-scale synthesis of ethyl p-aminobenzoate from p-aminobenzoic acid is presented in the table below:

| Reactants | Reagents | Conditions | Product | Yield |

| p-Aminobenzoic acid, Ethanol | Concentrated Sulfuric Acid | Reflux | Ethyl p-aminobenzoate | High |

Amination Strategies for Aromatic Ring Substitution

The introduction of the amino group at the para-position of the ethyl benzoate core is another critical step. While the reduction of a nitro group, as mentioned previously, is a prevalent method, direct amination of an aromatic ring is also a viable strategy.

One approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the para-position of ethyl benzoate. For instance, ethyl p-chlorobenzoate or ethyl p-bromobenzoate can be reacted with an ammonia (B1221849) source. However, these reactions often require harsh conditions, such as high temperatures and pressures, and may be facilitated by a catalyst.

Modern organic synthesis has seen the development of more sophisticated amination methods, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds under milder conditions and with a broader substrate scope. While not the traditional industrial route for this specific molecule, it represents a powerful tool in the synthesis of functionalized anilines.

Alkylation and Etherification Approaches for Hydroxyethyl Group Introduction

The final and defining step in the synthesis of this compound is the introduction of the two hydroxyethyl groups onto the nitrogen atom of the p-amino group. This is typically achieved through an N-alkylation reaction, specifically a N,N-dihydroxyethylation.

The most common industrial method for this transformation is the reaction of ethyl p-aminobenzoate with ethylene (B1197577) oxide. Ethylene oxide, a highly reactive electrophilic three-membered ring, readily undergoes ring-opening upon nucleophilic attack by the amino group. The reaction is typically carried out under controlled temperature and pressure conditions. The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the epoxide ring and the formation of a 2-hydroxyethylamino group. This process is repeated to introduce the second hydroxyethyl group, resulting in the final product. The reaction is generally performed under basic conditions to deprotonate the amino group, increasing its nucleophilicity.

An alternative approach involves the use of 2-chloroethanol (B45725) as the alkylating agent. In this case, the reaction proceeds via a nucleophilic substitution where the amino group displaces the chloride ion. This method typically requires a base to neutralize the hydrochloric acid formed as a byproduct and may necessitate higher reaction temperatures compared to the use of ethylene oxide.

The general reaction for the N,N-dihydroxyethylation of ethyl p-aminobenzoate is as follows:

Ethyl p-aminobenzoate + 2 Ethylene Oxide → this compound

Novel Synthetic Protocols and Sustainable Chemistry Perspectives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes. This has led to the exploration of novel synthetic protocols for the production of this compound that adhere to the principles of green chemistry.

Catalytic Transformations in Complex Aminobenzoate Synthesis

Modern catalytic methods offer significant advantages over traditional stoichiometric reactions in terms of efficiency, selectivity, and waste reduction. In the synthesis of complex aminobenzoates, various catalytic systems are being explored.

For the N-alkylation step, the use of phase-transfer catalysts (PTCs) can enhance the reaction rate and efficiency, particularly when using 2-chloroethanol. PTCs facilitate the transfer of the nucleophilic amine from the aqueous phase to the organic phase where the alkylating agent is present, thereby accelerating the reaction.

Furthermore, the development of novel transition metal catalysts, particularly those based on ruthenium and iridium, has shown promise for the N-alkylation of amines with alcohols. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then reacts with the amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the N-alkylated amine. While not yet a standard industrial process for this specific compound, this approach offers a greener alternative to the use of highly reactive and hazardous reagents like ethylene oxide.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of cosmetic ingredients and other fine chemicals. This includes the use of renewable feedstocks, the reduction of waste, the use of safer solvents, and the design of more energy-efficient processes.

In the context of this compound synthesis, several green chemistry principles can be implemented:

Atom Economy: The reaction with ethylene oxide demonstrates high atom economy as the entire molecule is incorporated into the final product.

Use of Safer Chemicals: Research into replacing hazardous reagents like ethylene oxide with less toxic alternatives is ongoing. Biocatalytic routes, for instance, could offer a safer and more sustainable pathway.

Catalysis: The use of catalysts, as discussed in the previous section, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions.

Renewable Feedstocks: While the core aromatic structure is currently derived from petrochemical sources, future developments may involve the use of bio-based aromatic compounds derived from lignin (B12514952) or other renewable resources.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in green chemistry. Enzymes can offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation. For instance, lipases could be used for the esterification step, and engineered amine dehydrogenases could be explored for the amination process. While the direct biocatalytic N,N-dihydroxyethylation of an aromatic amine with ethylene oxide is not yet established, the potential for developing such enzymatic processes exists. rsc.org

The following table summarizes the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions like the addition of ethylene oxide that have high atom economy. |

| Less Hazardous Chemical Syntheses | Exploring alternatives to hazardous reagents like ethylene oxide, such as biocatalytic routes. |

| Designing Safer Chemicals | The final product itself is designed for a specific function with considerations for its environmental and toxicological profile. |

| Safer Solvents and Auxiliaries | Minimizing the use of volatile organic solvents and exploring greener alternatives like water or ionic liquids. |

| Design for Energy Efficiency | Utilizing catalytic reactions that can be performed at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Investigating the potential use of bio-based starting materials. |

| Reduce Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. |

| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. |

| Design for Degradation | Considering the environmental fate of the product and designing it to be biodegradable. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts and ensure reaction completion. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

The synthesis of this compound is a nuanced process where the careful control of reaction parameters is paramount to maximizing yield and ensuring the desired selectivity. The primary synthetic route involves the reaction of ethyl p-aminobenzoate with ethylene oxide. Key parameters that are optimized include temperature, pressure, catalyst selection and concentration, and the molar ratio of reactants.

Typically, the reaction is conducted at elevated temperatures, often in the range of 100-150°C, to facilitate the ring-opening of the ethylene oxide molecule and its subsequent addition to the amino group of ethyl p-aminobenzoate. The pressure is also a critical factor, generally maintained above atmospheric pressure to keep the low-boiling ethylene oxide in the liquid phase and to enhance the reaction rate.

Catalysis plays a pivotal role in this synthesis. While the reaction can proceed without a catalyst, the rate is often impractically slow. Basic catalysts, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), are commonly employed to deprotonate the amino group, thereby increasing its nucleophilicity and accelerating the reaction with ethylene oxide. The concentration of the catalyst is a fine balance; too little results in a slow reaction, while an excess can lead to undesired side reactions, such as the polymerization of ethylene oxide to form polyethylene (B3416737) glycols.

The molar ratio of ethyl p-aminobenzoate to ethylene oxide is another critical parameter. A stoichiometric ratio would theoretically be 1:2. However, in practice, a slight excess of ethylene oxide is often used to ensure the complete conversion of the starting amine. This excess must be carefully controlled to minimize the formation of higher-order ethoxylation products.

The optimization of these parameters is often achieved through a combination of empirical studies and statistical methods like Design of Experiments (DoE). By systematically varying these parameters and analyzing the resulting product distribution, optimal conditions can be established to achieve high yields of this compound with minimal byproducts.

Interactive Data Table: Optimization of Reaction Parameters

| Parameter | Range | Optimal Condition | Effect on Yield/Selectivity |

| Temperature | 80-200°C | 120-140°C | Higher temperatures increase reaction rate but can lead to side reactions. |

| Pressure | 1-10 atm | 3-5 atm | Maintains ethylene oxide in the liquid phase and increases reaction rate. |

| Catalyst | KOH, NaOH, Lewis Acids | 0.1-0.5 mol% KOH | Increases the rate of N-alkylation; higher concentrations can promote polymerization of ethylene oxide. |

| Molar Ratio (Ethylene Oxide:Amine) | 2:1 - 3:1 | ~2.2:1 | An excess of ethylene oxide drives the reaction to completion but can lead to over-ethoxylation. |

| Reaction Time | 2-12 hours | 4-6 hours | Sufficient time is required for complete conversion; prolonged times can increase byproduct formation. |

This table presents typical ranges and optimal conditions based on general principles of amine ethoxylation. Specific values may vary depending on the exact process and equipment used.

Kinetic and Thermodynamic Investigations of Synthetic Steps

A deeper understanding of the synthesis of this compound requires an investigation into the kinetics and thermodynamics of the constituent reaction steps. Such studies provide valuable insights into the reaction mechanism, the stability of intermediates, and the energy profile of the transformation.

Elucidation of Reaction Intermediates and Transition State Structures

The reaction proceeds through a stepwise addition of two ethylene oxide molecules to the nitrogen atom of ethyl p-aminobenzoate. The first step involves the formation of a mono-hydroxyethylated intermediate, ethyl p-(N-(2-hydroxyethyl)amino)benzoate. This intermediate is then further ethoxylated to yield the final product.

The mechanism is believed to involve the nucleophilic attack of the nitrogen atom of the amine on one of the carbon atoms of the ethylene oxide ring. In a base-catalyzed process, the catalyst first abstracts a proton from the amine, generating a more potent nucleophile. This anion then attacks the ethylene oxide ring, leading to its opening and the formation of an alcoholate intermediate. This intermediate is subsequently protonated by a proton source in the reaction medium, which could be the starting amine or trace amounts of water, to yield the hydroxyethyl group and regenerate the catalyst.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and elucidate the structures of the transition states. These calculations can provide valuable information about the energy barriers associated with each step of the reaction and help to rationalize the observed reaction rates and selectivities. The transition state for the ring-opening of ethylene oxide is thought to involve a significant degree of charge separation, which is stabilized by polar solvents.

Kinetic Profiling of Key Bond-Forming Reactions

Rate₁ = k₁[Ethyl p-aminobenzoate][Ethylene Oxide][Catalyst]

Similarly, the rate of formation of the final product from the intermediate is given by:

Rate₂ = k₂[Ethyl p-(N-(2-hydroxyethyl)amino)benzoate][Ethylene Oxide][Catalyst]

The rate constants, k₁ and k₂, are temperature-dependent and can be described by the Arrhenius equation. Experimental determination of these rate constants at different temperatures allows for the calculation of the activation energies for each step. It is generally observed that the second ethoxylation step (k₂) is faster than the first (k₁), due to the increased nucleophilicity of the nitrogen atom in the mono-hydroxyethylated intermediate.

Kinetic studies are typically performed by monitoring the concentration of the reactants and products over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). By fitting the experimental data to the proposed rate laws, the rate constants can be determined.

Interactive Data Table: Hypothetical Kinetic Data

| Time (min) | [Ethyl p-aminobenzoate] (M) | [Intermediate] (M) | [this compound] (M) |

| 0 | 1.00 | 0.00 | 0.00 |

| 30 | 0.65 | 0.30 | 0.05 |

| 60 | 0.42 | 0.45 | 0.13 |

| 90 | 0.27 | 0.50 | 0.23 |

| 120 | 0.18 | 0.48 | 0.34 |

| 180 | 0.08 | 0.35 | 0.57 |

| 240 | 0.03 | 0.20 | 0.77 |

This table presents a hypothetical kinetic profile for the reaction, illustrating the consumption of the starting material and the formation of the intermediate and final product over time.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

The FTIR spectrum of Ethyl p-bis(2-hydroxyethyl)aminobenzoate reveals a series of absorption bands corresponding to the characteristic vibrational frequencies of its constituent functional groups. The gas-phase infrared spectrum provided by the National Institute of Standards and Technology (NIST) serves as a primary reference for these assignments. nist.gov

A prominent feature in the spectrum is the broad absorption band in the region of 3400-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyethyl (B10761427) groups. The broadening of this peak suggests the potential for intra- and intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the ethyl and hydroxyethyl groups are observed in the 2850-3000 cm⁻¹ region.

The carbonyl (C=O) stretching vibration of the ester group gives rise to a strong, sharp absorption band typically located around 1715 cm⁻¹. The precise position of this band is sensitive to the electronic environment, and its value in this compound indicates a conjugated ester system. Aromatic C=C stretching vibrations are expected to appear in the 1580-1610 cm⁻¹ and 1450-1520 cm⁻¹ regions. The C-N stretching vibration of the tertiary amine is typically observed in the 1250-1350 cm⁻¹ range. The C-O stretching vibrations of the ester and alcohol functionalities are expected in the 1000-1300 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 2850-3000 | C-H Stretch | Aromatic, Alkyl |

| ~1715 (strong) | C=O Stretch | Ester (-COO-) |

| 1580-1610 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Tertiary Amine (-N(CH₂CH₂OH)₂) |

| 1000-1300 | C-O Stretch | Ester, Alcohol |

Key expected Raman bands would include the aromatic C=C stretching vibrations, the symmetric breathing mode of the benzene (B151609) ring, and the C-H bending modes. The C=O stretch of the ester group, while strong in the IR, would likely be a weaker band in the Raman spectrum. The symmetric vibrations of the N-(CH₂CH₂OH)₂ group would also be more prominent in the Raman spectrum.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1600 | Symmetric C=C Stretch | Aromatic Ring |

| ~1440 | CH₂ Scissoring | Alkyl Chains |

| ~1170 | C-H In-plane Bend | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Connectivity

NMR spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon framework of this compound.

While experimental NMR data for this compound is not widely published, the chemical shifts can be reliably predicted based on the analysis of similar structures, such as ethyl 4-aminobenzoate (B8803810) and N,N-disubstituted anilines. rsc.orgrsc.org

In the ¹H NMR spectrum, the aromatic protons are expected to appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene ring. The protons of the ethyl ester group will present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. The two methylene groups of the bis(2-hydroxyethyl)amino substituent are diastereotopic and are expected to appear as two distinct triplets. The hydroxyl protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will have chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ester group. The carbons of the ethyl and hydroxyethyl groups will appear in the upfield region.

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Multiplicity (¹H) |

|---|---|---|---|

| Aromatic CH (ortho to -COO) | ~7.8 | ~131 | Doublet |

| Aromatic CH (ortho to -N) | ~6.7 | ~111 | Doublet |

| Ester -OCH₂- | ~4.3 | ~60 | Quartet |

| Ester -CH₃ | ~1.3 | ~14 | Triplet |

| -N-CH₂- | ~3.6 | ~54 | Triplet |

| -CH₂-OH | ~3.8 | ~61 | Triplet |

| -OH | Variable (broad) | - | Singlet |

| Ester C=O | - | ~167 | - |

| Aromatic C (ipso to -COO) | - | ~120 | - |

| Aromatic C (ipso to -N) | - | ~151 | - |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show correlations between the aromatic protons, between the methylene and methyl protons of the ethyl group, and between the two methylene groups of the hydroxyethyl moieties.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the one-dimensional spectra.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The electronic structure of this compound, particularly the presence of the p-aminobenzoate chromophore, gives rise to characteristic absorption and emission properties that can be studied using UV-Visible and fluorescence spectroscopy. The compound's structure allows it to effectively absorb UV radiation. ontosight.ai

The UV-Visible absorption spectrum is expected to show a strong absorption band in the UVB range (290-320 nm). ontosight.ai This absorption corresponds to a π-π* electronic transition within the conjugated system of the benzene ring, the amino group, and the carbonyl group. The position and intensity of this band are influenced by the solvent polarity.

Upon excitation with UV light, the molecule may exhibit fluorescence. The emission spectrum would likely be Stokes-shifted to a longer wavelength compared to the absorption maximum. The fluorescence quantum yield and lifetime are important photophysical parameters that would characterize the de-excitation pathways of the excited state. Studies on similar aminobenzoate esters have shown that their fluorescence properties are sensitive to the local environment. rsc.orgresearchgate.net

| Spectroscopic Parameter | Value (Predicted) |

|---|---|

| Absorption Maximum (λmax) | ~310 nm |

| Molar Absorptivity (ε) | High (characteristic of π-π* transition) |

| Emission Maximum (λem) | > 350 nm (Solvent dependent) |

Ultraviolet-Visible (UV-Vis) Absorption Band Assignments and Electronic Transitions

This compound is recognized for its capacity to absorb ultraviolet radiation, particularly within the UVB spectrum, which spans from 290 to 320 nm. ontosight.ai This characteristic is intrinsically linked to the electronic transitions within its molecular structure. The primary chromophore responsible for this absorption is the p-aminobenzoate system.

The UV-Vis absorption spectrum of compounds with a p-aminobenzoic acid (PABA) backbone is typically characterized by strong absorption bands resulting from π → π* transitions. researchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the carbonyl group. The nitrogen atom of the amino group, with its lone pair of electrons, and the ester group both influence the energy of these transitions. Specifically, the lone pair on the nitrogen atom can donate electron density into the aromatic ring, an effect that can be modulated by the nature of the substituents on the nitrogen.

Table 1: Postulated UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Postulated Transition Type | Chromophore |

| 290-320 | π → π* | p-aminobenzoate system |

Note: This table is based on the known UVB absorption range and electronic transitions of related p-aminobenzoate compounds. Specific experimental values for this compound are not available in the cited sources.

Fluorescence and Phosphorescence Emission Profile Analysis

The emission properties of a molecule, such as fluorescence and phosphorescence, provide further details about its excited electronic states. Upon absorption of a photon, the molecule is promoted to an excited singlet state. From here, it can relax back to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing to a triplet state. Relaxation from the triplet state to the ground state via photon emission is known as phosphorescence.

Detailed experimental data on the fluorescence and phosphorescence emission profiles of this compound are scarce in the public domain. However, studies on the parent molecule, p-aminobenzoic acid (PABA), have shown that it exhibits fluorescence. researchgate.net The fluorescence quantum efficiencies and lifetimes of PABA are sensitive to the solvent environment. researchgate.net It is plausible that this compound also exhibits fluorescence, originating from the relaxation of the first excited singlet state (S₁) to the ground state (S₀). The energy of the emitted fluorescence would be lower (longer wavelength) than the absorbed radiation due to vibrational relaxation in the excited state.

Information regarding the phosphorescence of this compound is not available. For PABA, phosphorescence has been observed at low temperatures (77 K) in a rigid matrix. researchgate.net

High-Resolution Mass Spectrometry for Molecular Composition Verification

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of the elemental composition of a molecule. This is achieved by measuring the mass-to-charge ratio (m/z) with very high accuracy.

Accurate Mass Determination and Isotopic Pattern Matching

The elemental formula of this compound is C₁₃H₁₉NO₄. nist.gov The theoretical monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The calculated molecular weight is 253.2943 u. nist.gov

In a high-resolution mass spectrometry experiment, the measured accurate mass of the molecular ion ([M]⁺ or a protonated molecule [M+H]⁺) would be compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental composition.

Furthermore, the isotopic pattern of the molecular ion provides additional confirmation. The presence of naturally occurring heavier isotopes, such as ¹³C and ¹⁸O, results in a characteristic pattern of peaks in the mass spectrum. The relative abundances of these isotopic peaks can be predicted based on the elemental formula and compared with the experimentally observed pattern.

Table 2: Theoretical Isotopic Composition for the Molecular Ion of this compound (C₁₃H₁₉NO₄)

| Isotope Contribution | Mass (Da) | Relative Abundance (%) |

| M (all ¹²C, ¹H, ¹⁴N, ¹⁶O) | 253.1263 | 100.00 |

| M+1 (one ¹³C) | 254.1297 | 14.38 |

| M+2 (two ¹³C or one ¹⁸O) | 255.1330 | 1.13 |

Note: This table represents a simplified theoretical isotopic pattern. The actual observed pattern may vary slightly depending on the instrument and experimental conditions.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, often the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing valuable structural information.

While a detailed experimental fragmentation study for this compound is not available, the fragmentation pathways can be predicted based on the known fragmentation of related p-aminobenzoate esters. For the related compound ethyl p-aminobenzoate, the mass spectrum shows a prominent molecular ion peak. massbank.eu

Key fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester bond could lead to the loss of an ethoxy radical, resulting in a fragment ion.

Cleavage of the C-N bond: Fragmentation at the bond connecting the nitrogen to the hydroxyethyl groups could occur.

Loss of ethylene (B1197577) oxide (C₂H₄O): The hydroxyethyl side chains could undergo rearrangement and loss of ethylene oxide.

Decarboxylation: Loss of the carboxyl group as CO₂ is another potential fragmentation pathway.

Table 3: Postulated Major Fragment Ions in the Tandem Mass Spectrum of this compound

| Precursor Ion (m/z) | Postulated Fragment Ion (m/z) | Neutral Loss | Postulated Structure of Fragment |

| 253.13 | 208.10 | C₂H₅O | [M - OCH₂CH₃]⁺ |

| 253.13 | 164.07 | C₄H₉NO₂ | [M - N(CH₂CH₂OH)₂]⁺ |

| 253.13 | 209.10 | C₂H₄O | [M - CH₂CH₂O]⁺ |

| 253.13 | 120.04 | C₇H₇O₂ | [H₂NC₆H₄CO]⁺ |

Note: The m/z values in this table are theoretical and represent plausible fragmentation pathways. Experimental verification is required.

Photophysical and Photochemical Processes of Ethyl P Bis 2 Hydroxyethyl Aminobenzoate

Electronic Excitation, Relaxation, and Radiative Pathways

Upon absorption of a photon, Ethyl p-bis(2-hydroxyethyl)aminobenzoate is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (Sₙ). This process is followed by rapid internal conversion and vibrational relaxation, bringing the molecule to the lowest vibrational level of the first excited singlet state (S₁). From this S₁ state, the molecule can return to the ground state through several radiative and non-radiative pathways.

Fluorescence Quantum Yield Determination and Factors Influencing Efficiency

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to the photons absorbed. For this compound and related aminobenzoates, Φf is highly dependent on the surrounding environment, particularly solvent polarity and viscosity. nih.govmdpi.com

The determination of Φf is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The calculation is as follows:

Φf,sample = Φf,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

Φf is the fluorescence quantum yield.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

Several factors can influence the fluorescence quantum yield:

Solvent Polarity: In polar solvents, molecules like this compound can exhibit lower quantum yields due to the stabilization of a charge-separated excited state, which enhances non-radiative decay pathways. mdpi.comresearchgate.net

Molecular Rigidity: A more rigid molecular structure or a viscous environment can restrict molecular vibrations and rotations that typically lead to non-radiative energy loss, thus increasing the fluorescence quantum yield. nih.gov

Temperature: Higher temperatures generally lead to a decrease in fluorescence quantum yield by increasing the rate of non-radiative decay processes.

The following table illustrates the typical effect of solvent polarity on the fluorescence quantum yield for a related dialkylaminobenzoate compound.

| Solvent | Polarity (Δf) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | ~0.00 | High |

| Dioxane | ~0.02 | Moderate-High |

| Ethyl Acetate (B1210297) | ~0.20 | Moderate |

| Acetonitrile (B52724) | ~0.31 | Low |

| Methanol (B129727) | ~0.31 | Very Low |

Note: Data is illustrative for a typical dialkylaminobenzoate and shows the general trend. Specific values for this compound may vary.

Fluorescence Lifetime Measurements and Decay Kinetics

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. nih.gov It is an intrinsic property of a fluorophore in a specific environment and is independent of concentration and fluorescence intensity. nih.gov Measurements are commonly performed using time-domain techniques like Time-Correlated Single Photon Counting (TCSPC) or frequency-domain methods. nih.govnih.gov

The fluorescence decay of a single species in a homogeneous environment typically follows single-exponential kinetics: edinst.com

I(t) = I₀ * e^(-t/τ)

Where:

I(t) is the intensity at time t.

I₀ is the initial intensity at t=0.

τ is the fluorescence lifetime.

For molecules like this compound, the decay kinetics can become more complex (biexponential or multiexponential) due to factors such as the presence of different conformers or complex excited-state processes like intramolecular charge transfer (ICT). edinst.comnih.gov In such cases, the decay is represented by a sum of exponential terms. The fluorescence lifetime is sensitive to the same factors that affect quantum yield, including solvent polarity and the presence of quenchers. researchgate.net

| Solvent | Fluorescence Lifetime (τ) (ns) |

| n-Hexane | ~3.5 |

| Diethyl Ether | ~3.0 |

| Tetrahydrofuran (B95107) | ~2.5 |

| Acetonitrile | ~0.5 |

Note: Data is representative for a related dialkylaminobenzoate compound to illustrate the trend of decreasing lifetime with increasing solvent polarity.

Intersystem Crossing Rates and Triplet State Characterization

In addition to fluorescence (a singlet-to-singlet transition), an excited molecule can undergo intersystem crossing (ISC), a spin-forbidden transition from the S₁ state to the triplet state (T₁). rsc.org The efficiency of this process is described by the intersystem crossing rate (k_isc). The triplet state is lower in energy than the singlet state and has a much longer lifetime, ranging from microseconds to seconds.

Characterization of the triplet state is often achieved through techniques such as flash photolysis, which measures the transient absorption of the triplet state, and phosphorescence spectroscopy, which observes the slow radiative decay from T₁ to S₀. The rate of intersystem crossing is influenced by factors like the presence of heavy atoms (which enhance spin-orbit coupling) and the energy gap between the S₁ and T₁ states. For many organic molecules, including aminobenzoates in fluid solution at room temperature, intersystem crossing is a relatively inefficient pathway compared to fluorescence and non-radiative decay from the singlet state. rsc.org

Excited State Dynamics and Energy Transfer Mechanisms

The behavior of this compound in the excited state is dominated by dynamic processes that are highly sensitive to its environment.

Intramolecular Charge Transfer (ICT) Phenomena and Solvent Polarity Effects

A key feature of this compound is the presence of an electron-donating group (the bis(2-hydroxyethyl)amino group) and an electron-accepting group (the ethyl benzoate (B1203000) moiety), linked by a benzene (B151609) ring. Upon photoexcitation, there is a significant transfer of electron density from the donor to the acceptor, creating an excited state with a much larger dipole moment than the ground state. This process is known as Intramolecular Charge Transfer (ICT). mdpi.comresearchgate.net

The formation and stabilization of this ICT state are profoundly influenced by the polarity of the solvent. researchgate.net

In nonpolar solvents, the molecule emits from a locally excited (LE) state, which has a smaller charge separation. This emission is typically characterized by a shorter wavelength (higher energy), a higher quantum yield, and a longer lifetime.

In polar solvents, the highly dipolar ICT state is stabilized by the surrounding solvent molecules. This stabilization lowers the energy of the ICT state, leading to a red-shifted (longer wavelength) emission with a significantly lower quantum yield and a shorter lifetime. mdpi.com This is due to the enhanced non-radiative decay from the stabilized ICT state.

Some aminobenzoates can form a twisted intramolecular charge transfer (TICT) state, where the amino group twists relative to the benzene ring in the excited state, leading to near-complete charge separation and efficient fluorescence quenching. nih.gov The dramatic change in emission properties with solvent polarity (solvatochromism) is a hallmark of molecules undergoing ICT.

Excited State Proton Transfer (ESIPT) Mechanisms (if applicable)

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred from a donor group to an acceptor group within the same molecule in the excited state. mdpi.comnih.gov This process requires a specific molecular geometry: a pre-existing intramolecular hydrogen bond that facilitates the proton transfer. nih.gov The result of ESIPT is the formation of a photo-tautomer that is energetically favored in the excited state, often leading to a fluorescence emission with a very large Stokes shift. rsc.org

For this compound, the ESIPT mechanism is not considered a primary de-excitation pathway. The molecular structure lacks the necessary arrangement of a proton donor (like a hydroxyl or amino group) in close proximity to a suitable proton acceptor (like a carbonyl oxygen or imine nitrogen) to form the required intramolecular hydrogen bond. nih.govmdpi.com The hydroxyl groups are on flexible ethyl chains and are not positioned to form a stable six-membered ring system with the ester carbonyl group, which is a common motif for ESIPT. Therefore, its photophysical behavior is predominantly governed by ICT processes rather than ESIPT.

Förster Resonance Energy Transfer (FRET) in Supramolecular Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism through which an excited donor chromophore transfers energy to a proximal ground-state acceptor molecule via dipole-dipole coupling. wikipedia.org This energy transfer is exceptionally sensitive to the distance between the donor and acceptor, typically occurring over a 1-10 nanometer range, making it a powerful tool for studying molecular interactions and conformational changes within supramolecular assemblies. nih.gov The efficiency of FRET is dependent on several factors, including the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles. numberanalytics.com

In the context of supramolecular chemistry, FRET-based techniques are highly versatile for analyzing the dynamic and complex systems formed through non-covalent interactions. rsc.orguu.nl These methods can be employed to monitor the kinetics of self-assembly, determine the binding strength between components, and visualize changes in molecular conformation. rsc.orguu.nl

While direct experimental studies detailing the FRET behavior of this compound within specific supramolecular systems are not extensively documented in dedicated literature, its chemical structure provides the basis for its potential application in such studies. As a derivative of p-aminobenzoic acid (PABA), the compound is a known chromophore that absorbs ultraviolet (UV) radiation. This inherent property suggests that this compound could function as either a donor or an acceptor in a FRET pair.

For it to act as a FRET partner, it would need to be integrated into a supramolecular system alongside a corresponding fluorophore (either a donor or an acceptor). For instance, if paired with a donor that emits in the UV spectrum where this compound absorbs, the latter could act as an acceptor. The energy transfer could be observed by a quenching of the donor's fluorescence. nih.gov This setup could be used to probe the distance and orientation of components within complex assemblies like micelles, polymers, or host-guest systems, providing insights into their structure and stability.

Photostability and Photodegradation Pathways

The primary function of a UV-absorbing compound like this compound is to dissipate absorbed UV radiation in a harmless manner, returning to its ground state without undergoing chemical alteration. nih.gov However, no UV filter is perfectly stable, and prolonged or intense irradiation can lead to photochemical reactions that degrade the molecule. nih.govnih.gov This photodegradation can result in a loss of photoprotective efficacy and the formation of various photoproducts, which may have different chemical and biological properties than the parent compound. nih.gov The mechanisms of decomposition can include photoisomerization, bond cleavage, and oxidation, often involving the generation of reactive radical species. nih.govuts.edu.au

Mechanisms of Photochemical Decomposition under Irradiation

The photochemical decomposition of this compound can be inferred from studies on closely related PABA-type UV filters, such as Ethyl 4-aminobenzoate (B8803810) (Et-PABA). Upon UV irradiation, these molecules can undergo several degradation pathways, primarily initiated by the formation of reactive oxygen species (ROS) and other radicals.

Key proposed mechanisms include:

Hydroxylation: Radical species, such as hydroxyl radicals (•OH), can attack the aromatic ring, leading to the formation of hydroxylated derivatives. This pathway is a common degradation route for aromatic compounds in aqueous environments under UV light.

Ester Bond Cleavage: The C–O bond between the carbonyl group and the ethoxy group is susceptible to attack by ROS. This cleavage results in the formation of p-bis(2-hydroxyethyl)aminobenzoic acid and ethanol (B145695).

Oxidation or Dealkylation of the Amino Group: The tertiary amine group is a potential site for oxidative reactions. This can involve the removal of one or both of the 2-hydroxyethyl groups (dealkylation) or oxidation of the nitrogen atom.

Dimerization and Polymerization: Radicals generated from the parent molecule can react with each other or with other ground-state molecules, leading to the formation of dimers and other higher molecular weight photoproducts. This is particularly noted in the photochemistry of PABA in deoxygenated solutions.

Research on the degradation of Et-PABA using a UV-activated persulfate process, which generates sulfate (B86663) radicals (SO₄•−) and hydroxyl radicals (•OH), identified several transformation products (TPs). These products provide a model for the potential degradation of this compound under similar oxidative stress.

| Transformation Product (TP) Type (based on Et-PABA analogue) | Proposed Formation Pathway |

|---|---|

| Hydroxylated Product | Direct attack of •OH radicals on the benzene ring. |

| Di-hydroxylated Product | Further hydroxylation of the initial hydroxylated product. |

| Carboxylic Acid Product | Cleavage of the C–O ester bond by radical attack. |

| Deaminated Product | Oxidation and subsequent removal of the amino group. |

Strategies for Enhancing Photostability in Applied Systems

To counteract the photodegradation of UV filters like this compound and ensure sustained efficacy in practical applications, several photostabilization strategies can be employed. nih.gov

Incorporation of Antioxidants: The generation of free radicals is a primary driver of photodegradation. hitechformulations.com The addition of antioxidants such as Vitamin E, Vitamin C, ubiquinone, or botanical extracts like resveratrol (B1683913) and β-carotene can quench these reactive species, thereby inhibiting the degradation cascade and improving the stability of the UV filter. nih.govhitechformulations.com

Encapsulation Technologies: Physically protecting the UV filter from the surrounding environment can significantly enhance its photostability. hitechformulations.com Encapsulation within delivery systems like polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, or cyclodextrins can restrict molecular mobility and limit deteriorative reactions such as photo-isomerization or interactions with other ingredients. nih.govhitechformulations.comresearchgate.net This approach also helps to prevent direct contact of the filter with the skin. researchgate.net

Combination with Other UV Filters and Quenchers: Combining multiple UV filters can provide broader spectrum protection and enhance photostability. A photounstable filter can be stabilized by a photostable one if the latter can accept the excited-state energy from the former through a quenching mechanism, allowing it to return to the ground state without degrading. nih.gov For example, the stability of some filters is improved when formulated with octocrylene. nih.govresearchgate.net

Applications of Ethyl P Bis 2 Hydroxyethyl Aminobenzoate in Advanced Materials Science Research

Integration into Polymeric Materials as Functional Monomers or Additives

The di-hydroxyethyl functionality of Ethyl p-bis(2-hydroxyethyl)aminobenzoate makes it a versatile building block for incorporation into polymeric structures. These hydroxyl groups can readily participate in various polymerization reactions, allowing the molecule to be integrated as a functional monomer or additive, thereby imparting specific properties to the resulting polymer.

Copolymerization and Polymerization Strategies for Novel Architectures

This compound can be utilized as a diol monomer in step-growth polymerization reactions, such as polyesterification and polyurethanization. For instance, it can be copolymerized with dicarboxylic acids or their derivatives to create polyesters, or with diisocyanates to form polyurethanes. These polymerization strategies allow for the precise incorporation of the aminobenzoate moiety into the polymer backbone, leading to novel material architectures with tailored properties.

The inclusion of this compound into polymer chains can influence various characteristics of the material, including its thermal stability, solubility, and mechanical properties. The aromatic core of the molecule can enhance the rigidity and thermal resistance of the polymer, while the flexible hydroxyethyl (B10761427) groups can contribute to improved processability.

Table 1: Potential Copolymerization Strategies for this compound

| Polymerization Type | Comonomer Examples | Potential Polymer Properties |

| Polyesterification | Terephthaloyl chloride, Adipic acid | Enhanced thermal stability, UV absorption |

| Polyurethanization | Methylene (B1212753) diphenyl diisocyanate (MDI) | Improved mechanical strength, elasticity |

| Polycarbonates | Phosgene, Diphenyl carbonate | High impact strength, optical clarity |

Role as Fluorescent Probes or Labels in Polymer Matrices

While extensive research specifically detailing the use of this compound as a fluorescent probe is limited, its structural similarity to other fluorescent aminobenzoate derivatives suggests this potential application. The aminobenzoate chromophore is known to exhibit fluorescence, and by incorporating this molecule into a polymer matrix, it could serve as an intrinsic fluorescent label.

Such integrated fluorescent probes can be used to monitor various processes within the polymer, such as curing, degradation, or changes in the local environment (e.g., polarity, viscosity). The fluorescence emission of the aminobenzoate moiety would be sensitive to these changes, providing a non-invasive method for material characterization. The photophysical properties of aminobenzoate derivatives, including their solvent-sensitive fluorescence, support the potential for such applications. rsc.org

Application in Photoinitiator Systems for Polymerization Processes

This compound can act as a co-initiator or synergist in photoinitiator systems for free-radical polymerization. In these systems, a primary photoinitiator absorbs light and generates reactive species that initiate the polymerization of monomers. The tertiary amine group in this compound can act as a hydrogen donor, reacting with the excited photoinitiator to produce initiating radicals more efficiently. This synergistic effect can lead to faster curing rates and improved polymerization efficiency, particularly in pigmented or thick coatings where light penetration is limited.

The use of aminobenzoate derivatives as synergists in photoinitiator systems is a well-established concept in polymer chemistry. Their role is to accelerate the rate of polymerization and to reduce oxygen inhibition, a common issue in free-radical polymerization.

Utilisation in Organic Optoelectronic Devices and Light-Emitting Systems

The electronic properties of the aminobenzoate functional group suggest that this compound could find applications in the field of organic optoelectronics. While direct research on this specific compound in such devices is not widely reported, the characteristics of related organic molecules provide a basis for exploring its potential.

Investigation of Charge Transport Properties in Organic Semiconductors

Organic molecules with extended π-conjugated systems and donor-acceptor character are often investigated for their charge transport properties in organic semiconductors. The aminobenzoate moiety in this compound possesses both an electron-donating amino group and an electron-withdrawing ester group, which could facilitate charge separation and transport.

To be effectively used in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) cells, the material would need to form well-ordered thin films to enable efficient intermolecular charge hopping. The processing of this compound into such films and the characterization of its charge carrier mobility would be crucial steps in evaluating its potential as an organic semiconductor. Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide initial insights into its electronic structure and charge transport capabilities. researchgate.net

Emission Characteristics in Electroluminescent and Photoluminescent Devices

The inherent fluorescence of the aminobenzoate chromophore suggests that this compound could be a candidate for use in light-emitting devices. In organic light-emitting diodes (OLEDs), an organic material emits light when an electric current is passed through it. The color and efficiency of the emission are dependent on the molecular structure of the emitting material.

The photoluminescent properties of this compound, such as its emission spectrum and quantum yield, would need to be thoroughly characterized. Furthermore, its performance in an electroluminescent device would depend on its ability to be incorporated into a multilayer OLED structure and to efficiently convert electrical energy into light. Research on the photoluminescence of amino-containing polymers has shown that the local chemical environment can significantly influence the emission properties. researchgate.net

Table 2: Potential Optoelectronic Properties of this compound

| Property | Potential Characteristic | Relevance to Optoelectronics |

| Charge Carrier Mobility | Moderate to low | Organic Field-Effect Transistors (OFETs) |

| Photoluminescence | Blue to green emission | Organic Light-Emitting Diodes (OLEDs) |

| Electroluminescence | Possible | Active layer in OLEDs |

| UV Absorption | Strong in the UVB range | UV-filters in optoelectronic devices |

Deployment in Chemical Sensor Development and Chemosensing Platforms

The intrinsic electronic and photophysical properties of this compound, and molecules with a similar aminobenzoate core, make it a candidate for exploration in the development of chemical sensors. The presence of an electron-donating amino group and an electron-withdrawing carboxyl group, connected through a π-conjugated benzene (B151609) ring, forms a classic push-pull system. This architecture is fundamental to many chromofluorescent and electrochemical sensing mechanisms.

Fluorescent Sensing Mechanisms for Specific Analytes

While direct research on this compound as a fluorescent sensor is not extensively documented, the broader class of aminobenzoate derivatives has been investigated for the detection of various analytes, particularly metal ions. The primary sensing mechanisms for these compounds often revolve around processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). mdpi.comchemisgroup.usnih.gov

In a typical scenario, the aminobenzoate moiety can act as a fluorophore. The lone pair of electrons on the nitrogen atom can participate in PET, quenching the fluorescence of the molecule. Upon coordination with a specific metal ion, the energy levels of the nitrogen's frontier orbitals are lowered, inhibiting the PET process and leading to a "turn-on" fluorescent response. mdpi.comrsc.org

Alternatively, the interaction with an analyte can modulate the ICT process within the molecule. The binding of a cation to the hydroxyl or carboxyl groups can alter the electron density distribution in the excited state, leading to a detectable shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity. For instance, ortho-aminobenzoic acid has been utilized as a fluorescent probe where its interaction with different environments, such as micelles, leads to significant changes in its fluorescent properties. nih.govnih.gov

The two hydroxyethyl groups on the nitrogen atom of this compound could potentially serve as a binding site for metal ions. Chelation with a metal ion could restrict intramolecular rotations and vibrations, leading to an enhancement of the fluorescence quantum yield (CHEF effect). This mechanism is a common strategy in the design of fluorescent probes.

Design Principles for Enhanced Selectivity and Sensitivity

To harness the potential of this compound or its derivatives as effective chemosensors, several design principles are crucial for enhancing selectivity and sensitivity.

Enhancing Sensitivity through Fluorophore Modification: The sensitivity of a fluorescent sensor is largely determined by the photophysical properties of the fluorophore. Modifying the aminobenzoate core can enhance the quantum yield and molar absorptivity. Extending the π-conjugation of the aromatic system or introducing auxochromic groups can shift the absorption and emission wavelengths to regions with less background interference, such as the near-infrared (NIR). mdpi.com

Signal Transduction Mechanism: The choice of the signaling mechanism (e.g., PET, ICT, FRET, ESIPT) is fundamental. For a "turn-on" sensor, a mechanism that transitions the probe from a non-fluorescent to a fluorescent state upon analyte binding is desirable as it provides a high signal-to-noise ratio. Ratiometric sensors, which exhibit a shift in the emission wavelength, offer the advantage of being less susceptible to variations in probe concentration and environmental factors. rsc.org

Data Table: Potential Design Strategies for Aminobenzoate-Based Chemosensors

| Design Strategy | Principle | Desired Outcome |

| Receptor Modification | Introduction of specific chelating groups (e.g., crown ethers, cyclams) | Enhanced selectivity for target metal ions |

| π-System Extension | Annulation with other aromatic rings (e.g., naphthalene, anthracene) | Red-shifted absorption/emission, increased quantum yield |

| Introduction of Logic Gates | Combining multiple binding sites and signaling mechanisms | Sensors that respond to multiple analytes in a specific sequence |

| Functionalization with Targeting Moieties | Incorporation of groups that localize the sensor within specific cellular compartments | Spatially resolved sensing in biological systems |

By systematically applying these design principles, it is conceivable to develop highly sensitive and selective chemical sensors based on the this compound scaffold for a range of applications in environmental monitoring and biological imaging.

Exploration in Non-linear Optical (NLO) Materials Research

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. kalaharijournals.com Ethyl p-aminobenzoate (EPAB), a closely related compound to this compound, has been identified as a promising organic NLO material. researchgate.net The NLO response in such molecules originates from the intramolecular charge transfer between the electron-donating amino group and the electron-accepting carboxyl group through the π-conjugated system of the benzene ring.

Second-Harmonic Generation (SHG) and Two-Photon Absorption (TPA) Properties

Second-Harmonic Generation (SHG): SHG is a second-order NLO process where two photons of the same frequency are converted into a single photon with twice the frequency. wikipedia.org This phenomenon is only possible in non-centrosymmetric materials. nih.govresearchgate.netresearchgate.net Single crystals of ethyl p-aminobenzoate (EPAB) have been shown to exhibit significant SHG efficiency. Studies have reported that EPAB has an SHG efficiency approximately six times higher than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO crystal. researchgate.net The growth of high-quality single crystals of EPAB is crucial for maximizing its SHG output. kalaharijournals.com Morpholin-4-ium p-aminobenzoate, another derivative, has shown an even higher SHG efficiency of about 11.45 times that of KDP. jchps.com

Data Table: NLO Properties of Ethyl p-Aminobenzoate (EPAB) and Related Compounds

| Compound | NLO Property | Reported Value | Reference |

| Ethyl p-aminobenzoate (EPAB) | SHG Efficiency | ~6 times that of KDP | researchgate.net |

| Morpholin-4-ium p-aminobenzoate | SHG Efficiency | ~11.45 times that of KDP | jchps.com |

| Poly(2,5-bis(but-2-ynyloxy) benzoate) derivative | Macroscopic NLO coefficient (χzzz(2)) | 280 ± 10 pm V⁻¹ | mdpi.comosti.gov |

| Ethyl p-aminobenzoate (EPAB) | Third-order nonlinear susceptibility (χ(3)) | 1.00678 x 10⁻⁵ esu (SEST grown) | kalaharijournals.com |

*KDP: Potassium Dihydrogen Phosphate, SEST: Slow Evaporation Solution Technique

Structure-Property Relationships for Optimized NLO Response

The NLO properties of aminobenzoate derivatives are intrinsically linked to their molecular structure. Understanding these structure-property relationships is key to designing new materials with enhanced NLO responses. researchgate.netnih.gov

Influence of Donor and Acceptor Groups: The strength of the electron-donating and electron-accepting groups significantly impacts the molecular hyperpolarizability (β), which is a measure of the second-order NLO response. The p-aminobenzoic acid framework provides a good starting point. nih.gov Replacing the hydrogen atoms on the amino group with electron-donating alkyl groups, such as in this compound, can potentially enhance the donor strength and, consequently, the NLO properties.

Role of the π-Conjugated Bridge: The nature and length of the π-conjugated system connecting the donor and acceptor groups are crucial. Extending the conjugation length or modifying the aromatic bridge can lead to a significant enhancement of the NLO response. This is due to the increased delocalization of π-electrons, which facilitates intramolecular charge transfer. mdpi.com

Molecular Symmetry and Crystal Packing: For second-order NLO effects like SHG, the macroscopic response is highly dependent on the arrangement of the molecules in the crystal lattice. A non-centrosymmetric crystal packing is a prerequisite for a non-zero second-order susceptibility (χ(2)). nih.gov Molecular engineering efforts often focus on designing molecules that are likely to crystallize in non-centrosymmetric space groups. This can be achieved by introducing chiral centers or bulky substituents that disrupt centrosymmetric packing. The crystal system of EPAB is orthorhombic. kalaharijournals.com

Synthesis and Study of Derivatives of Ethyl P Bis 2 Hydroxyethyl Aminobenzoate: Structure Property Relationships

Impact of Structural Modifications on Photophysical Characteristics

The synthetic modifications described above directly translate into changes in the molecule's interaction with light, affecting its absorption and emission wavelengths, as well as the efficiency and duration of its fluorescence.

The absorption (λ_abs) and emission (λ_em) maxima of aminobenzoate derivatives are highly sensitive to their electronic structure. The energy of the absorbed and emitted light is related to the HOMO-LUMO energy gap.

Effect of Amine Alkylation : Increasing the electron-donating power of the tertiary amine, for example by replacing hydroxyethyl (B10761427) with more electron-releasing alkyl groups, also tends to cause a red shift. This enhances the ICT from the donor (amine) to the acceptor (ester), stabilizing the charge-separated excited state and lowering its energy.

Table 2: Illustrative Data on How Structural Modifications Affect Photophysical Properties in Analogous Aminobenzoate Systems

| Compound Modification | Typical λ_abs (nm) | Typical λ_em (nm) | Rationale |

|---|---|---|---|

| Parent Ethyl p-aminobenzoate structure | ~310 | ~340 | Baseline ICT character. |

| Add EDG (-OCH₃) to ring | ~325 | ~360 | Increased electron density raises HOMO energy, reducing energy gap. |

| Add EWG (-CN) to ring | ~330 | ~450 | EWG stabilizes the LUMO, strongly enhancing ICT and red-shifting emission. |

The fluorescence quantum yield (Φ_F) represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing, and vibrational relaxation).

Structural modifications play a critical role in this balance. nih.gov For instance, increasing the rotational freedom of parts of the molecule, such as bulky or flexible side chains on the amine, can introduce efficient non-radiative decay channels, thereby decreasing both the quantum yield and the lifetime. nih.gov The formation of a TICT state, often seen in N,N-dialkylaminobenzoates in polar solvents, is a classic example of a structural relaxation in the excited state that can lead to rapid, non-radiative decay to the ground state, effectively quenching fluorescence and shortening the lifetime. rsc.org Conversely, rigidifying the molecular structure can limit these non-radiative pathways and enhance fluorescence efficiency. Furthermore, the presence of specific substituents can introduce new decay pathways; for example, nitro groups are known to promote intersystem crossing to the triplet state, which often results in a very low fluorescence quantum yield.

Correlation of Structural Changes with Performance in Material Applications

The performance of materials derived from Ethyl p-bis(2-hydroxyethyl)aminobenzoate would theoretically be influenced by modifications to its molecular structure. The two hydroxyl groups and the aromatic amine functionality present key sites for chemical derivatization.

Modulation of Polymerization Efficiency or Cross-linking Density

The diol functionality of this compound makes it a potential chain extender or cross-linker in the synthesis of polymers like polyurethanes and polyesters.

Polymerization Efficiency:

The efficiency of polymerization could be modulated by altering the reactivity of the hydroxyl groups. For instance, converting the hydroxyl groups to more reactive species, such as acrylates or methacrylates, would enable their participation in free-radical polymerization. The kinetics of such a photopolymerization reaction would be influenced by the concentration of the photoinitiator and the temperature.

Hypothetical Data on Photopolymerization Kinetics:

| Derivative | Photoinitiator Conc. (wt%) | Temperature (°C) | Time to Peak Maximum (s) | Maximum Rate (%/s) | Final Conversion (%) |

| Diacrylate Ester | 1 | 40 | 15 | 8.5 | 92 |

| Diacrylate Ester | 2 | 40 | 10 | 12.0 | 95 |

| Diacrylate Ester | 1 | 60 | 8 | 15.2 | 97 |

| Dimethacrylate Ester | 1 | 40 | 25 | 5.0 | 88 |

Cross-linking Density:

As a chain extender in polyurethane synthesis, the structure of the this compound derivative would directly impact the cross-linking density and, consequently, the mechanical properties of the resulting elastomer. Introducing bulkier side groups or longer chains attached to the core molecule could alter the spacing between polymer chains and affect the degree of cross-linking.

Hypothetical Effect of Derivative Structure on Polyurethane Properties:

| Derivative used as Chain Extender | Hard Segment Content (%) | Cross-linking Density (mol/cm³) | Tensile Strength (MPa) | Elongation at Break (%) |

| Unmodified Compound | 30 | Low | 25 | 600 |

| Derivative with Bulky Side Group | 30 | Medium | 35 | 500 |

| Derivative with Flexible Long Chain | 30 | High | 45 | 400 |

Optimization of Optoelectronic Device Performance through Molecular Design

The aromatic core of this compound suggests its potential as a building block for organic electronic materials. Molecular design would be crucial for optimizing its performance in devices like organic light-emitting diodes (OLEDs).

Molecular Design for Optoelectronic Properties:

To be effective in optoelectronic applications, the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, would need to be precisely tuned. This could be achieved by introducing electron-donating or electron-withdrawing groups to the aromatic ring or by extending the conjugation of the system.

Hypothetical Optoelectronic Properties of Designed Derivatives:

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |

| Derivative with Donor Group | -5.2 | -2.5 | 2.7 | Hole Transport Layer |

| Derivative with Acceptor Group | -5.8 | -3.0 | 2.8 | Electron Transport Layer |

| Derivative with Extended Conjugation | -5.4 | -2.8 | 2.6 | Emissive Layer |

The performance of these hypothetical derivatives in an OLED device would then be evaluated based on parameters such as turn-on voltage, luminance, and efficiency.

While the fundamental principles of polymer chemistry and materials science allow for the postulation of structure-property relationships for derivatives of this compound, there is a clear need for empirical research to validate these hypotheses. The synthesis and characterization of such derivatives would be a valuable contribution to the field, potentially unlocking new applications in advanced materials.

Advanced Analytical Methodologies for Research on Ethyl P Bis 2 Hydroxyethyl Aminobenzoate

Chromatographic Techniques for Purity Assessment and Isolation in Research Syntheses

Chromatographic techniques are fundamental in the research of Ethyl p-bis(2-hydroxyethyl)aminobenzoate, enabling its purification, purity assessment, and the isolation of byproducts and degradants. The selection of a specific chromatographic method is contingent on the sample's characteristics and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring the accuracy and reliability of analytical results.

Method development for this compound typically involves a systematic approach to optimize separation conditions. Reversed-phase HPLC is often the initial choice for non-volatile genotoxic impurities and related substances. A well-validated HPLC method for aromatic amines, which are structurally related to the target compound, can serve as a foundational methodology. For instance, a method developed for the separation of five aromatic amines utilized a Halo C18 column with a gradient elution of methanol (B129727) and a phosphate (B84403) buffer. nih.govresearchgate.net

Validation of the HPLC method is performed in accordance with established guidelines to ensure its suitability for the intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). d-nb.info For example, a validated method for determining biogenic amines in various agricultural products demonstrated accuracy between 84.85% and 109.97% and recovery rates from 89.63% to 107.74%. d-nb.info

A representative HPLC method for the analysis of a related compound, p-aminobenzoic acid (PABA), and its metabolites employed a C18 reversed-phase column with an isocratic mobile phase of methanol and ammonium (B1175870) acetate (B1210297) buffer. nih.gov For enhanced sensitivity, especially for trace-level analysis, pre-column derivatization with a fluorescent reagent can be employed, significantly lowering the detection limits. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: 0.02 M Ammonium Acetate buffer (pH 4.0) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Representative Validation Data for an HPLC Method

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 2% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to the presence of hydroxyl groups, GC can be effectively used for its analysis after derivatization.

Derivatization is a key step to increase the volatility and thermal stability of the analyte. For compounds containing hydroxyl groups, silylation is a common derivatization technique. For instance, trimethylsilyl (B98337) (TMS) derivatives of bis(2-hydroxyethylthio)alkanes have been successfully analyzed by GC-Mass Spectrometry (GC-MS). nih.govresearchgate.net A similar approach can be applied to this compound, converting the two hydroxyl groups into their corresponding TMS ethers.

The derivatized sample is then injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) provides structural information for impurity identification. A fast capillary GC method has been described for the quantification of n-butyl-p-aminobenzoate, a structurally similar compound, in plasma, highlighting the applicability of GC for this class of molecules. nih.gov

Table 3: Hypothetical GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Size Exclusion Chromatography (SEC) for Polymer-Bound Forms

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. wikipedia.org This technique is particularly valuable for characterizing polymers. Since this compound can act as a chain extender in the synthesis of polyurethanes, SEC is an essential tool for analyzing the resulting polymers. ufrgs.brd-nb.info

In SEC, a solution of the polymer is passed through a column packed with porous gel particles. Larger polymer chains are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have longer retention times. paint.org This allows for the determination of the molecular weight distribution (MWD) of the polymer, including the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI). paint.org

The choice of mobile phase and column set is crucial for achieving good separation. For polyurethanes, organic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are often used as the mobile phase. scepscor.org The system is typically calibrated with polymer standards of known molecular weight, such as polystyrene. nih.gov

Table 4: General SEC Parameters for Polyurethane Analysis

| Parameter | Condition |

| Column Set | Series of columns with different pore sizes |